(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Description
The compound “(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol” is a cyclopenta[d][1,3]dioxol derivative characterized by a fused bicyclic structure. Key structural features include:
- Cyclopenta-dioxol core: A five-membered cyclopentane ring fused to a 1,3-dioxolane ring, contributing to conformational rigidity .
- Stereochemistry: The (3aS,6aR) configuration defines the spatial arrangement of substituents, influencing reactivity and interactions .
- The 2,2-dimethyl groups stabilize the dioxolane ring .
Properties
IUPAC Name |
(3aR,6aS)-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,13-15,17H,9-10H2,1-2H3/t13?,14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHVDGQULGZKEF-DMJDIKPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C=C(C2O1)COCC3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)C(=CC2O)COCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a compound that belongs to the class of 1,3-dioxolanes. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential antibacterial and antifungal properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 276.33 g/mol. The compound features a complex cyclic structure that contributes to its biological activity.
Antibacterial Activity
Research has shown that compounds containing the 1,3-dioxolane structure exhibit notable antibacterial properties. In a study focusing on various dioxolane derivatives, it was found that many of these compounds demonstrated significant activity against common bacterial strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis . Specifically:
- Minimum Inhibitory Concentration (MIC) values for some derivatives were reported between 625–1250 µg/mL against S. aureus.
- Compounds similar to this compound have shown effectiveness against Pseudomonas aeruginosa, further supporting their potential as antibacterial agents .
Antifungal Activity
The antifungal efficacy of 1,3-dioxolanes has also been documented. The compound exhibited significant antifungal activity against Candida albicans, a common fungal pathogen. In the aforementioned studies, most tested dioxolane derivatives showed promising results in inhibiting the growth of this yeast .
Comparative Analysis of Biological Activities
A comparative analysis was conducted to evaluate the biological activities of various enantiomeric and racemic forms of 1,3-dioxolanes. The findings indicated that stereochemistry plays a crucial role in determining the antibacterial and antifungal potency of these compounds. For instance:
| Compound | Activity Type | MIC (µg/mL) | Effective Against |
|---|---|---|---|
| Compound 1 | Antibacterial | 625–1250 | S. aureus |
| Compound 2 | Antifungal | Not specified | C. albicans |
| Compound 3 | Antibacterial | Not specified | P. aeruginosa |
Case Studies
Several case studies have highlighted the biological activity of compounds similar to this compound:
- Synthesis and Testing : A study synthesized various dioxolane derivatives and evaluated their antibacterial and antifungal properties. Results showed that modifications in substituents significantly affected their bioactivity .
- Mechanism of Action : Investigations into the mechanism revealed that these compounds disrupt bacterial cell wall synthesis and inhibit fungal cell membrane integrity .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison
Key Observations :
- Core Structure: The target compound and ’s analogue share the cyclopenta-dioxol core, while ’s compound has a simpler dioxolane ring. ’s cyclohexanone derivative lacks fused bicyclic architecture, increasing ring strain .
- Functional Groups: The hydroxyl group in the target compound contrasts with the ketone in ’s compound, affecting solubility and reactivity.
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
- Solubility: The target compound’s hydroxyl group increases polarity compared to ’s lipophilic pyrimidinone derivative but is less polar than ’s cyclohexanone (due to fused ring rigidity).
- Reactivity: The benzyloxymethyl group in the target compound and ’s analogue may undergo hydrogenolysis, while the ketone in ’s compound is prone to nucleophilic attacks .
Key Observations :
Q & A
Q. What computational tools predict the compound’s interactions with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
